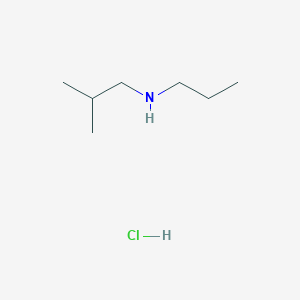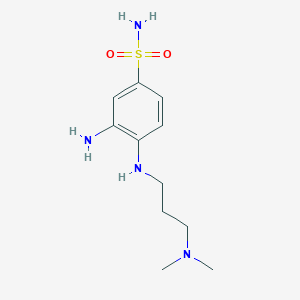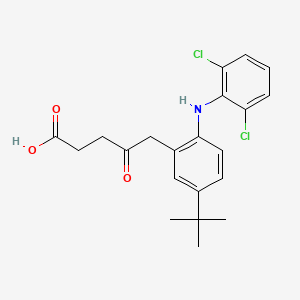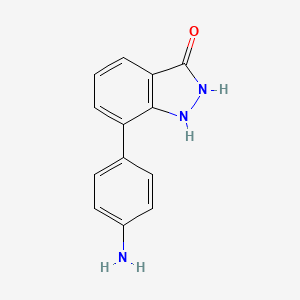![molecular formula C5H4BrNS2 B13866092 2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Análisis De Reacciones Químicas
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole can be compared with other thiazole derivatives, such as:
2-amino-5-methylthiazole: Known for its use in the synthesis of various pharmaceuticals.
4-(2,5-dichlorothienyl)-1,3-thiazole: Studied for its antifungal and antibacterial activities.
Thiazolo[4,5-d]thiazole: Used in the synthesis of heterocyclic compounds.
The uniqueness of 2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole lies in its specific structure and the resulting chemical and biological properties .
Propiedades
Fórmula molecular |
C5H4BrNS2 |
|---|---|
Peso molecular |
222.1 g/mol |
Nombre IUPAC |
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C5H4BrNS2/c6-5-7-3-1-8-2-4(3)9-5/h1-2H2 |
Clave InChI |
SFUQJAJRXADBTM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CS1)SC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)

![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)



![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
